1-(3-Bromopropyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(3-Bromopropyl)-1H-pyrrole-2,5-dione is an organic compound that features a bromine atom attached to a three-carbon propyl chain, which is further connected to a pyrrole ring substituted with two keto groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione can be synthesized through a multi-step process. One common method involves the bromination of 1H-pyrrole-2,5-dione followed by the alkylation of the resulting intermediate with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or reduce the keto groups to hydroxyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Introduction of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or dehalogenated products.
Scientific Research Applications
1-(3-Bromopropyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the pyrrole ring and keto groups can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Bromopropyl)benzene: Similar in structure but with a benzene ring instead of a pyrrole ring.
1-(3-Bromopropyl)-2,5-dimethylpyrrole: Features additional methyl groups on the pyrrole ring.
1-(3-Bromopropyl)-1H-indole-2,3-dione: Contains an indole ring with keto groups at positions 2 and 3.
Properties
IUPAC Name |
1-(3-bromopropyl)pyrrole-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h2-3H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTSHPKZMZENSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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